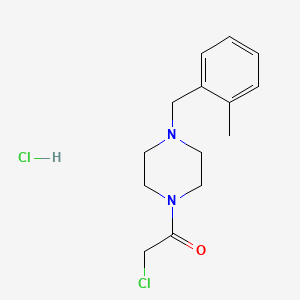
1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O•HCl . It has a molecular weight of 303.23 .
Molecular Structure Analysis
The molecular structure of “1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride” is represented by the formula C14H20Cl2N2O . The average mass is 303.227 Da and the monoisotopic mass is 302.095276 Da .Physical And Chemical Properties Analysis
“1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride” is a solid that should be stored at room temperature .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Piperazine Derivatives 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride is a derivative of piperazine, a versatile structure in pharmaceutical chemistry. New indolinone derivatives containing the piperazine moiety were synthesized, demonstrating the chemical reactivity and potential for creating diverse compounds (Patel, Mistry, & Patel, 2003). Additionally, 1,4-disubstituted piperazines were synthesized and evaluated for their antibacterial activities, showcasing the therapeutic potential of piperazine derivatives (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).
Spectroscopic and Molecular Docking Studies The molecular structure and properties of 1-(4-Methylbenzyl) piperazine were analyzed through spectroscopic methods and molecular docking studies. This compound showed significant interaction with Bacillus cereus, indicating its potential as an inhibitor against this bacterium (Subashini & Periandy, 2017).
Pharmaceutical Intermediates and Synthesis
Synthesis of Hydrochloride Salts The preparation and characterization of new compounds, such as 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts, were explored. These compounds were synthesized as potential dual antihypertensive agents, highlighting the role of piperazine derivatives in creating therapeutic agents (Marvanová et al., 2016).
Solution-phase Synthesis of Bradykinin Antagonists The solution-phase combinatorial synthesis of piperazine derivatives as nonpeptide B2 antagonists was reported. These compounds exhibited antagonistic effects on bradykinin-induced contraction, signifying their potential in therapeutic applications (Kam, Rhee, & Choo, 2004).
Improved Synthesis of Trimetazidine Hydrochloride The research on a new synthesis method for trimetazidine hydrochloride, using piperazine as a starting material, demonstrated the compound's significance in pharmaceutical manufacturing and highlighted the industrial relevance of such synthesis processes (Ping, 2003).
Biological Activities and Applications
Cardiotropic Activity and Antimicrobial Effects Piperazine derivatives like 1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)-Amino]Ethyl}Piperazines were synthesized and evaluated for their cardiotropic activity, offering insights into their potential therapeutic uses in cardiovascular conditions (Mokrov et al., 2019). Novel 1,3,4-thiadiazole amide derivatives containing piperazine also demonstrated antimicrobial and antiviral activities, further expanding the scope of piperazine derivatives in medicinal chemistry (Xia, 2015).
Safety And Hazards
The safety data sheet for a similar compound, 1-(2-Methylbenzyl)piperazine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water . If swallowed, it is recommended to rinse the mouth with water and drink plenty of water afterwards .
特性
IUPAC Name |
2-chloro-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-12-4-2-3-5-13(12)11-16-6-8-17(9-7-16)14(18)10-15;/h2-5H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTWKYYDDWLAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B2607100.png)
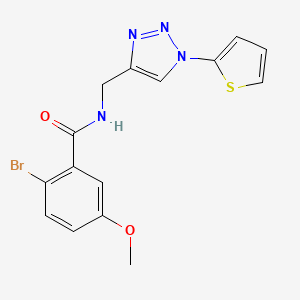
![methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2607104.png)
![2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2607105.png)
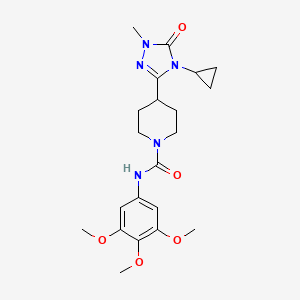
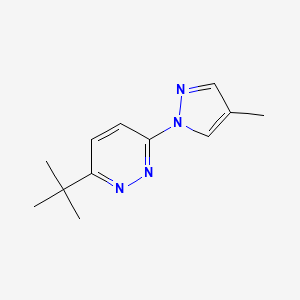
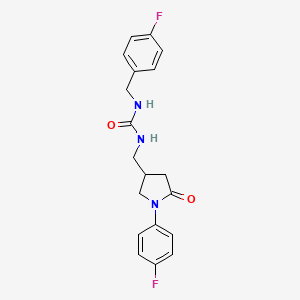
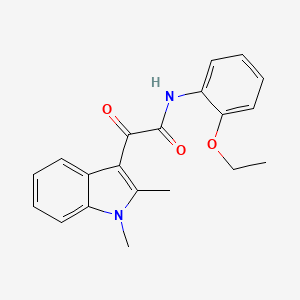
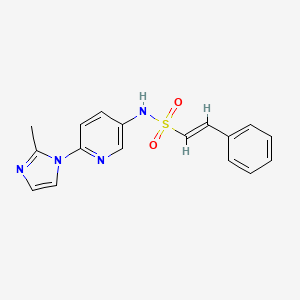
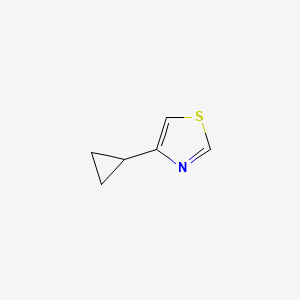
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)
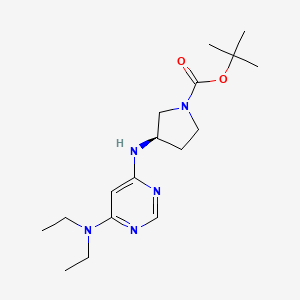
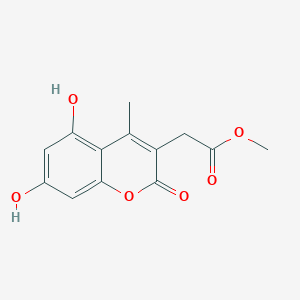
![Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2607123.png)